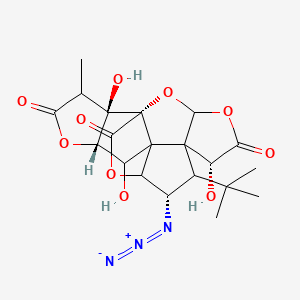

7alpha-N3-ginkgolide B

Description

Properties

Molecular Formula |

C20H23N3O10 |

|---|---|

Molecular Weight |

465.4 g/mol |

IUPAC Name |

(1S,6R,9S,13S,17R)-9-azido-8-tert-butyl-6,12,17-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione |

InChI |

InChI=1S/C20H23N3O10/c1-5-12(26)30-11-8(24)18-10-6(22-23-21)7(16(2,3)4)17(18)9(25)13(27)32-15(17)33-20(18,14(28)31-10)19(5,11)29/h5-11,15,24-25,29H,1-4H3/t5?,6-,7?,8?,9-,10?,11-,15?,17?,18?,19+,20-/m0/s1 |

InChI Key |

GLXZEIIDXFBXMR-AQPRMESZSA-N |

Isomeric SMILES |

CC1C(=O)O[C@@H]2[C@]1([C@]34C(=O)OC5C3(C2O)C6([C@H](C(=O)OC6O4)O)C([C@@H]5N=[N+]=[N-])C(C)(C)C)O |

Canonical SMILES |

CC1C(=O)OC2C1(C34C(=O)OC5C3(C2O)C6(C(C5N=[N+]=[N-])C(C)(C)C)C(C(=O)OC6O4)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Analog Development for Ginkgolide B Scaffolds, with Specific Emphasis on 7alpha Substituted Derivatives

Biosynthetic Pathways of Ginkgolide B and Related Diterpenoids

The natural production of ginkgolides in Ginkgo biloba is a complex multi-step process rooted in the plastidial methylerythritol 4-phosphate (MEP) pathway. nih.govfrontiersin.orgpnas.orgpnas.org This pathway synthesizes the universal 5-carbon isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). wikipedia.orgfrontiersin.org

The key stages of the biosynthesis are as follows:

Precursor Formation : The MEP pathway begins with the condensation of pyruvate (B1213749) and D-glyceraldehyde 3-phosphate. wikipedia.org Through a series of enzymatic reactions involving key enzymes like 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR), IPP and DMAPP are generated. nih.govfrontiersin.org

Diterpene Skeleton Assembly : Geranylgeranyl diphosphate synthase (GGPPS) catalyzes the condensation of three molecules of IPP with one molecule of DMAPP to form the 20-carbon precursor, geranylgeranyl diphosphate (GGPP). wikipedia.orgnih.govfrontiersin.org

Cyclization : The first committed step in ginkgolide biosynthesis is the cyclization of GGPP, catalyzed by levopimaradiene (B1200008) synthase (LPS), to form levopimaradiene. wikipedia.orgnih.govfrontiersin.org This establishes the foundational tricyclic diterpene skeleton.

Oxidative Elaboration : Following the initial cyclization, the hydrocarbon scaffold undergoes a series of complex and not yet fully elucidated reactions. These include multiple oxidation, cyclization, and rearrangement steps, likely mediated by cytochrome P450 (CYP) enzymes, to form the various ginkgolides. pnas.orgpnas.org This intricate process builds the characteristic cage-like structure with its multiple lactone rings. wikipedia.orgpnas.org

Research indicates that the primary site of ginkgolide biosynthesis is the roots of the Ginkgo biloba tree, from which they are then transported to the leaves for storage. frontiersin.orgpnas.orgpnas.org

Strategies for Total Synthesis and Semisynthesis of Complex Ginkgolide Scaffolds

The molecular complexity of ginkgolide B, which includes six rings, eleven stereocenters, and a dense arrangement of oxygen functional groups, presents a significant challenge for chemical synthesis. acs.orgresearchgate.netfigshare.com Several research groups have undertaken this challenge, leading to the development of innovative strategies for both total and formal synthesis. chemrxiv.orgnih.govacs.orgnih.govacs.org These routes provide a platform for accessing not only the natural product but also its analogs for further study.

| Synthetic Approach | Key Strategy for Core Construction | Research Group |

| Total Synthesis | [2+2] Ketene (B1206846) cycloaddition and subsequent ring expansion. | Corey (1988) |

| Total Synthesis | Stereoselective intramolecular [2+2] photocycloaddition of an enone. acs.org | Crimmins (1999) |

| Total Synthesis | Diastereoselective Claisen rearrangement followed by enolate alkylation. acs.orgorganic-chemistry.org | Barriault (2022) |

| Core Synthesis | Manganese(III)-mediated oxidative radical cascade. acs.orgacs.org | Anderson (2023) |

A central challenge in ginkgolide synthesis is the stereocontrolled construction of the polycyclic core, particularly the two adjacent all-carbon quaternary centers. acs.org Synthetic chemists have employed several elegant solutions to address this.

Pericyclic Reactions : Early total syntheses relied heavily on pericyclic reactions. The Corey group utilized a [2+2] ketene cycloaddition, while the Crimmins group developed a route centered on a diastereoselective intramolecular [2+2] photocycloaddition to forge the congested cyclobutane (B1203170) ring that serves as a precursor to the core. acs.orgacs.org

Rearrangements and Alkylations : More recently, the Barriault group reported the first total synthesis of ginkgolide C, which also constitutes a formal synthesis of ginkgolides A and B. chemrxiv.orgnih.gov Their strategy established the contiguous quaternary centers through a highly diastereoselective Claisen rearrangement, followed by a stereoselective enolate alkylation step. chemrxiv.orgacs.orgorganic-chemistry.org

Radical Cascades : An alternative approach to the spirotetracyclic core of the ginkgolides employs a manganese(III)-mediated oxidative radical cascade. acs.orgacs.org This method is well-suited for building sterically hindered structures and contiguous quaternary centers with predictable stereochemistry. acs.org

Installing the numerous oxygen atoms and constructing the three distinct lactone rings of the ginkgolide cage requires a series of highly selective chemical transformations. The final stages of many synthetic routes are dedicated to this task.

Key oxidative methods include:

Hydroxylation : Directed hydroxylations using reagents like osmium tetroxide or the Davis oxaziridine (B8769555) have been used to introduce hydroxyl groups at specific positions with high stereocontrol. nih.govacs.orgorganic-chemistry.org

Epoxidation : Sharpless-directed epoxidation and epoxidation with agents like mCPBA are used to install epoxides, which serve as versatile handles for subsequent transformations. chemrxiv.orgacs.orgorganic-chemistry.org

The formation of the lactone rings is often a critical and challenging step:

Epoxide-Opening Lactonization : A common and powerful strategy involves the intramolecular opening of a strategically placed epoxide by a carboxylic acid or alcohol, directly forming one of the lactone rings. acs.orgnih.govresearchgate.netchemrxiv.org This was a key transformation in the final steps of the Crimmins synthesis. acs.org

Oxidative Lactonization : In some routes, a diol is oxidized to form a lactone, or an enol ether is subjected to ozonolysis to yield a hydroxylactone, which is then further oxidized. nih.govchemicalbook.com

Silica-Mediated Lactonization : In the synthesis of the ginkgolide core, a mild, silica-mediated lactonization was developed to close the E-ring lactone from a precursor alcohol. acs.org

Targeted Chemical Synthesis of 7alpha-Substituted Ginkgolide B Analogs

The C-7 position of the ginkgolide scaffold has been identified as critically important for its PAF receptor antagonist activity. researchgate.netcolumbia.edu For instance, ginkgolide C, which possesses a 7beta-hydroxyl group, is significantly less potent than ginkgolide B, which is unsubstituted at this position. researchgate.netcolumbia.edu This has prompted synthetic efforts to create derivatives with modifications at C-7 to probe structure-activity relationships.

The synthesis of 7alpha-azido ginkgolide B is achieved via a semisynthetic route starting from ginkgolide C, which naturally provides the 7beta-hydroxyl group as a synthetic handle. The key steps involve activation of the hydroxyl group followed by nucleophilic displacement.

A reported procedure for this transformation is as follows:

Activation of the 7β-Hydroxyl Group : The 7β-OH of a protected ginkgolide C derivative is converted into a good leaving group, typically a triflate (7β-O-trifluoromethanesulfonate). researchgate.netcolumbia.edu

Nucleophilic Substitution : The resulting 7β-O-triflate intermediate is then treated with an azide (B81097) source, such as sodium azide (NaN3), in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). columbia.edu

Stereochemical Inversion : The reaction proceeds via an SN2 mechanism, where the azide nucleophile attacks the C-7 carbon from the face opposite to the triflate leaving group. This results in an inversion of stereochemistry, yielding the desired 7alpha-azido ginkgolide B analog. columbia.edu

The reaction to form 7alpha-azido ginkgolide B (compound 6 in the cited literature) involved heating the 7β-O-triflate precursor (3 ) with sodium azide in DMSO at 65 °C for 26 hours. columbia.edu

Derivatization at the C-7 position is not always straightforward and is fraught with stereochemical challenges. The rigid, cage-like structure of the ginkgolide core can influence the reactivity and accessibility of this position.

Generation of Rearranged Ginkgolide Derivatives from 7beta-O-Triflate Precursors

The synthesis of ginkgolide derivatives with modifications at the 7-position is crucial for exploring their structure-activity relationships as platelet-activating factor (PAF) receptor antagonists. researchgate.netcolumbia.edu A common strategy involves the use of a 7beta-O-triflate ginkgolide B precursor, which is then subjected to nucleophilic attack. However, this process does not always yield the expected 7alpha-substituted products and can lead to unprecedented, rearranged ginkgolide derivatives. researchgate.netcolumbia.edu

In specific instances, the nucleophilic attack on the 7beta-O-triflate intermediate results in the formation of derivatives with a novel, rearranged molecular skeleton. researchgate.netcolumbia.edu This rearrangement underscores the complex reactivity of the caged ginkgolide structure. For example, attempts to introduce certain nucleophiles did not lead to simple substitution but instead triggered a skeletal reorganization, yielding structurally unique compounds. researchgate.net The characterization of these rearranged products provides insight into the intrinsic chemical properties and potential reaction pathways of the ginkgolide scaffold.

Another unexpected outcome observed during the development of 7alpha-substituted analogs is related to the reduction of 7alpha-azido ginkgolide B. Standard reduction protocols aimed at producing the primary amine (7alpha-amino ginkgolide B) did not yield the expected product. Instead, the reaction produced alkylated amines, with the specific alkyl group depending on the solvent used in the reaction. researchgate.netcolumbia.edu This highlights the influence of the reaction environment on the final product when working with complex natural product derivatives.

Despite these challenges, the exploration of 7-substituted derivatives has been fruitful, demonstrating that 7alpha-substituted ginkgolides generally exhibit a higher affinity for the PAF receptor than their 7beta-counterparts. researchgate.net Notably, 7alpha-chloro ginkgolide B has been identified as the most potent nonaromatic ginkgolide derivative discovered to date. researchgate.netcolumbia.edu

Table 1: Reduction of 7alpha-azido Ginkgolide C in Different Solvents

| Compound | Solvent | R Group | Yield (%) |

|---|---|---|---|

| 11 | MeOH | CH3 | 47 |

| 12 | EtOH | CH2CH3 | 55 |

Data derived from studies on Ginkgolide C, a closely related structure, illustrating the solvent-dependent alkylation during reduction of the azido (B1232118) group. columbia.edu

Biotransformation and Scalable Production Methodologies for Ginkgolide B and Analogs

The low yield and high cost associated with extracting pure ginkgolide B (GB) from Ginkgo biloba leaves have driven the development of alternative production methods. nih.gov Biotransformation, which utilizes microorganisms or their enzymes to perform chemical modifications, has emerged as a milder, safer, and more cost-effective approach compared to physical and chemical methods. mdpi.com

Significant progress has been made using the fungus Coprinus comatus to convert a mixture of ginkgolides, which are more abundant in the extract, into the more therapeutically valuable ginkgolide B. nih.govmdpi.com Research has demonstrated that C. comatus can efficiently transform ginkgolide A (GA) and ginkgolide C (GC) into GB. mdpi.com The process involves the enzymatic and metabolic activities of the fungus directly altering the molecular structure of the ginkgolides. mdpi.com

The efficiency of this biotransformation is highly dependent on the culture conditions. Glucose concentration has been identified as a key factor; when the glucose level in the medium is above 40 g/L, C. comatus can transform nearly all other ginkgolides into GB. nih.gov Further optimization of biotransformation conditions has been explored using response surface methodology (RSM) to enhance the yield for scalable production. mdpi.com

Studies have successfully scaled this biotransformation process to a 20 L fermenter, laying the groundwork for industrial-scale production. mdpi.com Under optimized conditions, a GB conversion rate of 98.62% was achieved, with the final product having a purity of over 98%. mdpi.com This bioconversion method is significantly more efficient than purification from natural extracts, with projections indicating that 49 kg of pure GB could be produced in a 5000 L fermenter within a 20-day cycle. mdpi.com This represents a major advancement towards meeting the clinical demand for ginkgolide B. nih.gov

Table 2: Optimized Conditions for Ginkgolide B Biotransformation in a 20 L Fermenter

| Parameter | Optimal Value |

|---|---|

| Ventilation | 12.7 L/min |

| Conversion Time | 156 h |

| Rotating Speed | 132 rpm |

| Fermenter Pressure | 0.04 MPa |

| Conversion Temperature | 27.8 °C |

Under these conditions, the Ginkgolide B (GB) conversion rate reached 98.62%. mdpi.com

Preclinical Research Methodologies and Model Systems Employed in Investigating 7alpha N3 Ginkgolide B and Ginkgolide Analogs

Ex Vivo Tissue and Organ Perfusion Models (e.g., Isolated Heart Models, Bone Marrow-Derived Macrophages (BMDM))

Ex vivo models bridge the gap between in vitro and in vivo research by maintaining the tissue architecture and cellular interactions of an organ or tissue in a controlled laboratory setting.

Isolated heart models, such as the Langendorff-perfused heart, are used to study the direct effects of compounds on cardiac function, independent of systemic influences. frontiersin.orgreprocell.com While providing a more realistic correlation to in vivo studies than cell culture models, the experimental environment may not fully replicate the complexities of the in vivo state. frontiersin.org These models are particularly useful for investigating the mechanisms of cardioprotection against ischemia/reperfusion injury. frontiersin.orgnih.govnih.govfrontierspartnerships.org

Bone marrow-derived macrophages (BMDMs) are primary cells used to study inflammatory responses. taylorandfrancis.comresearchgate.netyoutube.com Ginkgolide B has been shown to promote the proliferation and functional activities of bone marrow-derived endothelial progenitor cells, which are crucial for neovascularization. nih.gov This effect involves the activation of the Akt/eNOS and MAPK/p38 signaling pathways. nih.gov Additionally, Ginkgo biloba extract has been found to stimulate the proliferation and osteogenic differentiation of human bone marrow-derived mesenchymal stem cells, suggesting its potential in bone regeneration. nih.gov

Table 2: Investigated Effects of Ginkgolides in Ex Vivo Models

| Model System | Ginkgolide/Analog | Observed Effect | Signaling Pathway Implicated | Reference |

|---|---|---|---|---|

| Bone Marrow-Derived Endothelial Progenitor Cells | Ginkgolide B | Promoted proliferation and functional activities | Akt/eNOS and MAPK/p38 | nih.gov |

| Human Bone Marrow-Derived Mesenchymal Stem Cells | Ginkgo biloba extract | Stimulated proliferation and osteogenic differentiation | Wnt/β-catenin and BMP signaling | nih.gov |

In Vivo Animal Models for Pathophysiological Mechanism Studies (non-human)

Preclinical research utilizing non-human in vivo animal models has been instrumental in elucidating the pathophysiological mechanisms of various diseases and investigating the therapeutic potential of Ginkgolide B, a prominent analog of 7alpha-N3-ginkgolide B. These models allow for the study of complex biological responses in a whole-organism context, providing critical insights into the compound's efficacy and mode of action across a spectrum of induced pathologies.

Models of Myocardial Ischemia/Reperfusion Injury (e.g., Rat Models)

Rat models of myocardial ischemia/reperfusion (I/R) injury are standard for simulating the events of a heart attack and subsequent reperfusion therapy. In these models, the left anterior descending (LAD) coronary artery is temporarily occluded to induce ischemia, followed by the removal of the occlusion to allow for reperfusion, which paradoxically causes further tissue damage.

Studies using these models have shown that Ginkgolide B can significantly alleviate the symptoms of myocardial I/R injury. nih.gov Key findings indicate a marked reduction in myocardial infarct size and a decrease in cardiac markers of injury in animals treated with the compound. nih.govepistemonikos.org The protective mechanisms of Ginkgolide B involve the prevention of ultrastructural changes to the myocardium and the suppression of excessive inflammation. nih.gov Further investigation into the molecular pathways has demonstrated that Ginkgolide B inhibits the inflammatory response through the A20-NF-κB signaling pathway. nih.gov It also ameliorates I/R injury by inhibiting endoplasmic reticulum stress-induced apoptosis. semanticscholar.org

Table 1: Research Findings in Myocardial Ischemia/Reperfusion Injury Models

| Model System | Key Findings | Proposed Mechanisms of Action |

| Rat model with Left Anterior Descending (LAD) coronary artery ligation | Reduced myocardial infarct size; Decreased levels of cardiac injury markers; Prevention of myocardial ultrastructural changes; Reduced inflammatory cell infiltration. nih.govnih.gov | Inhibition of inflammation via the A20-NF-κB signaling pathway; nih.gov Inhibition of endoplasmic reticulum stress-triggered apoptosis. semanticscholar.org |

Neurodegenerative Disease Models (e.g., MPTP-Induced Parkinson's Disease Models, Aβ1-42 Induced Alzheimer's Models, Senescence-Accelerated Mouse Models)

Animal models are crucial for understanding the complex progression of neurodegenerative diseases and for testing potential neuroprotective agents like Ginkgolide B.

MPTP-Induced Parkinson's Disease Models: The neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) is used in mice to induce pathological changes that mimic Parkinson's disease, specifically the degeneration of dopaminergic neurons in the substantia nigra. In this model, Ginkgolide B has demonstrated neuroprotective effects. dergipark.org.trnih.gov Co-treatment with Ginkgolide B ameliorated motor deficits, restored mitochondrial complex I function, and suppressed the upregulation of inflammatory markers, suggesting a strong anti-inflammatory effect. dergipark.org.tr Studies have also shown that combining Ginkgolide B with protocatechuic acid can synergistically restore motor ability, reduce nerve cell injury, and improve the activity of antioxidant enzymes in the brain tissue of PD mice. nih.gov

Aβ1-42 Induced Alzheimer's Models: Alzheimer's disease models often involve the administration of amyloid-beta (Aβ) peptides, such as Aβ1-42, which are central to the formation of amyloid plaques. Pre-treatment with Ginkgolide B has been shown to protect neurons against Aβ1-42-induced synapse damage in neuronal cultures derived from these models. nih.goveuropeanreview.org It has been observed to reduce the neurotoxicity of Aβ1-42 and suppress the production of pro-inflammatory cytokines. nih.govresearchgate.net The mechanism is linked to the inactivation of the NLRP3 inflammasome signaling pathway, thereby attenuating Aβ1-42-induced inflammatory responses. nih.gov

Senescence-Accelerated Mouse Models (SAMP8): The SAMP8 mouse is a model of accelerated aging that develops age-related learning and memory deficits, making it suitable for studying age-related cognitive decline and Alzheimer's disease. Research indicates that Ginkgolide B protects against cognitive impairment in SAMP8 mice by mitigating oxidative stress, neuroinflammation, and ferroptosis. nih.gov Furthermore, in aged mice, Ginkgolide B treatment has been found to extend lifespan, enhance muscle quality and physical performance, and reduce systemic inflammation and senescence. knclife.comresearchgate.net

Table 2: Research Findings in Neurodegenerative Disease Models

| Disease Model | Animal Model | Key Findings | Proposed Mechanisms of Action |

| Parkinson's Disease | MPTP-induced C57BL/6 mice | Ameliorated motor deficits; dergipark.org.trnih.gov Reduced nerve cell injury; nih.gov Increased dopaminergic neuron expression. nih.gov | Restoration of mitochondrial complex I activity; Suppression of neuroinflammation (e.g., NLRP3, MCP-1, IL-1β). dergipark.org.tr |

| Alzheimer's Disease | Aβ1-42-induced models | Protected against synapse damage; nih.goveuropeanreview.org Reduced neurotoxicity and cytotoxicity; nih.govresearchgate.net Attenuated memory impairment. nih.gov | Inhibition of Aβ oligomerization; jneurosci.org Suppression of neuroinflammation via inactivation of the NLRP3 inflammasome. nih.gov |

| Accelerated Senescence | Senescence-Accelerated Mouse (SAMP8) | Alleviated cognitive defects; nih.gov Extended median lifespan; Improved muscle strength and physical performance. knclife.com | Mitigation of oxidative stress, neuroinflammation, and ferroptosis; nih.gov Reduction of senescent cell markers. knclife.comnmn.com |

Inflammation and Pain Models (e.g., Chronic Constriction Injury Rat Models)

To study neuropathic pain, the chronic constriction injury (CCI) model in rats is frequently employed. This model involves loosely ligating the sciatic nerve, which leads to swelling, disordered fibrous structure, and persistent pain behaviors.

In the CCI rat model, treatment with Ginkgolide B has been shown to effectively reduce pain sensation. nih.gov It also attenuated nerve fiber swelling and the disordered fibrous structure associated with the injury. researchgate.net Mechanistically, Ginkgolide B treatment decreased the expression of Iba-1 (a microglia marker), the NLRP3 inflammasome, and inflammatory factors in the spinal cord. nih.gov These findings suggest that Ginkgolide B exerts anti-inflammatory and antinociceptive effects by suppressing the activation of the NLRP3 inflammasome. nih.govresearchgate.net Similar neuroprotective effects have been observed in sciatic nerve crush injury models, where Ginkgolide B enhanced functional and sensory behavioral parameters. plos.orgresearchgate.net

Table 3: Research Findings in Inflammation and Pain Models

| Model System | Key Findings | Proposed Mechanisms of Action |

| Chronic Constriction Injury (CCI) Rat Model | Reduced pain sensation; nih.gov Attenuated nerve fiber swelling and structural disorder. researchgate.net | Suppression of NLRP3 inflammasome activation; nih.govresearchgate.net Decreased expression of microglial and inflammatory markers (Iba-1, IL-1β). nih.gov |

| Sciatic Nerve Crush Injury Rat Model | Enhanced functional and sensory behavioral recovery; plos.org Protected histological and ultrastructural elements of the nerve. plos.org | Not specified in detail, but general neuroprotective effects observed. |

Organ-Specific Disease Models (e.g., Embryonic Kidney Cyst Models, Polycystic Kidney Disease (PKD) Mouse Models)

The study of specific organ pathologies, such as polycystic kidney disease (PKD), relies on targeted in vivo models. Kidney-specific Pkd1 knockout mice (Pkd1flox/−;Ksp-Cre) are a valuable model for autosomal dominant polycystic kidney disease (ADPKD), as they develop renal cysts shortly after birth.

In both embryonic kidney cyst models and in vivo PKD mouse models, Ginkgolide B has been shown to significantly inhibit renal cyst development and enlargement. physiology.orgnih.govnih.govphysiology.org The compound was effective at inhibiting cyst formation without affecting cell viability, proliferation, or the activity of the CFTR chloride transporter, which is involved in cyst fluid secretion. physiology.orgnih.govnih.gov The underlying mechanism appears to involve the alteration of the Ras/MAPK signaling pathway. physiology.orgnih.govnih.gov A combination of Curcumin and Ginkgolide B was also found to be more effective than either treatment alone in inhibiting cystogenesis in Pkd1 knockout mice. nih.govresearchgate.net

Table 4: Research Findings in Organ-Specific Disease Models

| Model System | Key Findings | Proposed Mechanisms of Action |

| Embryonic Kidney Cyst Model | Reversibly inhibited renal cyst formation and growth. nih.gov | Alteration of the Ras/MAPK signaling pathway. physiology.orgnih.gov |

| Polycystic Kidney Disease (PKD) Mouse Model (Pkd1 knockout) | Significantly inhibited renal cyst development and enlargement. physiology.orgnih.govnih.gov | Downregulation of EGFR/ERK1/2, JNK, and p38 signaling pathways. nih.gov |

Diabetic Wound Healing Models (e.g., Chemically Induced Diabetic Mouse Models)

Chemically induced diabetic mouse models are essential for studying the impaired wound healing process associated with diabetes. Typically, diabetes is induced by streptozotocin (STZ), a chemical that ablates pancreatic β-cells, leading to hyperglycemia. Full-thickness wounds are then created to assess the healing process.

In this model, Ginkgolide B has been confirmed to facilitate anti-inflammatory and pro-healing effects on diabetic wounds. nih.govnih.gov When administered locally using a hyaluronan-based hydrogel, the formulation resulted in a significant reduction of inflammation, enhancement of re-epithelialization and angiogenesis, and modulation of collagen deposition from type III to type I. nih.govnih.gov These effects confirm the capacity of Ginkgolide B to positively influence the inflammatory, proliferative, and maturation phases of the complex diabetic wound healing process. nih.gov

Table 5: Research Findings in Diabetic Wound Healing Models

| Model System | Key Findings | Proposed Mechanisms of Action |

| Streptozotocin (STZ)-induced Diabetic Mouse Model with full-thickness wounds | Reduced inflammation; Enhanced re-epithelialization and angiogenesis; nih.govnih.gov Promoted collagen remodeling (from type III to type I). nih.gov | General anti-inflammatory, proliferative, and pro-angiogenic activities. nih.govomicsdi.org |

Cerebral Ischemia Models (e.g., MCAO Rats, Hyperglycemic Rats)

Rat models of middle cerebral artery occlusion (MCAO) are the most widely used for mimicking focal cerebral ischemia, or stroke. These models are also adapted to study stroke in the context of comorbidities like hyperglycemia, which is known to worsen ischemic brain damage.

Post-ischemic treatment with Ginkgolide B has been shown to improve neurological function, reduce infarct size, extenuate brain edema, and decrease blood-brain barrier permeability in MCAO rats. nih.govresearchgate.net The therapeutic window for these protective effects was observed to be within the first few hours following the ischemic event. nih.gov In hyperglycemic rats with cerebral ischemia, Ginkgolide B was also found to restore cerebral blood flow and reduce reactive oxygen species. d-nb.info A key mechanism for its neuroprotective effect is the alleviation of ferroptotic cell death by directly binding to and activating the GPX4 and FSP1 pathways. nih.gov

Table 6: Research Findings in Cerebral Ischemia Models

| Model System | Key Findings | Proposed Mechanisms of Action |

| Middle Cerebral Artery Occlusion (MCAO) Rat Model | Improved neurological function; nih.gov Reduced infarct size and brain edema; nih.govd-nb.info Decreased blood-brain barrier permeability. nih.gov | Alleviation of ferroptotic cell death via activation of GPX4-GSH and FSP1-CoQ10-NADH pathways; nih.gov Activation of Akt/Nrf2 pathway. jst.go.jp |

| Hyperglycemic Rat Model with Cerebral Ischemia | Restored cerebral blood flow; Reduced reactive oxygen species. d-nb.info | Inhibition of oxidative stress; Upregulation of glutamate (B1630785) transporter 1 (GLT1). nih.govspandidos-publications.com |

Advanced Analytical and Computational Techniques in Ginkgolide Research

The intricate structures and complex biological activities of 7alpha-N3-ginkgolide B and its analogs necessitate the use of sophisticated analytical and computational methods. These advanced techniques are crucial for definitive structural elucidation, understanding mechanisms of action at a molecular level, and predicting interactions with biological targets.

Spectroscopic Characterization for Structural Elucidation (e.g., IR, NMR, MS, CD)

The unambiguous determination of the complex, caged structure of ginkgolides relies on a combination of spectroscopic techniques. Each method provides unique and complementary information, allowing for a comprehensive structural characterization.

Infrared (IR) Spectroscopy : IR spectroscopy is instrumental in identifying the functional groups present in ginkgolide molecules. For instance, the IR spectrum of ginkgolide B displays a characteristic peak for carbonyl (C=O) stretching vibration around 1778.37 cm⁻¹, which is indicative of the pentacyclic lactone ring structure. mdpi.com Additional peaks corresponding to C-O stretching vibrations further confirm the presence of ester and ether bonds within the molecule. mdpi.com Quantum chemistry calculations have been used to predict the vibrational bands of ginkgolide B, showing excellent alignment with experimental IR spectra and aiding in the precise assignment of vibrational modes, such as the stretching of O–H and C=O bonds. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR, including both ¹H and ¹³C NMR, is one of the most powerful tools for elucidating the detailed molecular structure of terpenoids. jchps.comjchps.com It provides critical information about the connectivity of atoms and the stereochemistry of the molecule. The structures of ginkgolides A, B, and C were initially deduced by comparing their NMR spectra. researchgate.net Advanced 1D and 2D NMR techniques are invaluable for assigning the complex proton and carbon signals in the ginkgolide scaffold. jchps.com

Mass Spectrometry (MS) : Mass spectrometry is essential for determining the molecular weight and elemental composition of ginkgolides. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are frequently employed for both identification and quantification. sigmaaldrich.com A combination of LC with Diode Array Detection (DAD) and Electrospray Ionization (ESI)-MS allows for the simultaneous recording of UV and mass spectra, which has been successfully used to identify known ginkgolides (A, B, C) and discover new trace constituents in extracts. nih.gov

Circular Dichroism (CD) Spectroscopy : CD spectroscopy provides information about the stereochemistry and absolute configuration of chiral molecules like ginkgolides. Experimental and calculated Vibrational Circular Dichroism (VCD) and IR spectra have been compared to characterize the structure and absolute configuration of ginkgolide B directly in solution. researchgate.net This technique, combined with quantum chemistry calculations, helps to confirm the lowest energy conformers of the molecule. mdpi.comresearchgate.net

| Technique | Information Provided | Key Findings for Ginkgolide B | Reference |

|---|---|---|---|

| Infrared (IR) Spectroscopy | Identification of functional groups | Carbonyl (C=O) stretching vibration at ~1778 cm⁻¹ (pentacyclic lactone); C-O stretching vibrations (ester/ether bonds) | mdpi.comresearchgate.net |

| Nuclear Magnetic Resonance (NMR) | Structural connectivity and stereochemistry | Used to deduce and confirm the complex chemical structure in comparison with other ginkgolide analogs | researchgate.netnih.gov |

| Mass Spectrometry (MS) | Molecular weight and elemental formula | Confirmed the molecular formula of ginkgolide B as C₂₀H₂₄O₁₀ | mdpi.com |

| Circular Dichroism (CD) | Absolute configuration and conformation in solution | Used to characterize the absolute configuration and identify lowest energy conformers | mdpi.comresearchgate.net |

Quantitative Proteomics (e.g., TMT-Labeled LC-MS/MS) for Protein Expression Profiling

Quantitative proteomics provides a powerful, large-scale approach to investigate the cellular response to treatment with ginkgolides, offering insights into their mechanisms of action. imrpress.comresearchgate.net Tandem Mass Tag (TMT) labeling coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a state-of-the-art technique for identifying and quantifying thousands of proteins simultaneously across different samples. semanticscholar.orgnih.gov

A key study utilized TMT-labeled LC-MS/MS to analyze protein expression changes in amyloid-beta (Aβ₁₋₄₂) induced mouse neuroblastoma N2a cells pretreated with Ginkgolide B (GB). imrpress.comnih.gov This proteomic analysis aimed to uncover the neuroprotective mechanisms of GB in an Alzheimer's disease cell model. imrpress.com The workflow involved labeling proteins from control, Aβ-treated, and Aβ + GB-treated cell groups with different TMT tags, allowing for precise relative quantification of protein abundance. imrpress.com

The study successfully identified and quantified over 6,700 proteins. imrpress.com Using stringent criteria (fold change > 1.5 and p < 0.1), researchers identified 61 differentially expressed proteins (DEPs) in the Ginkgolide B-treated cells compared to the Aβ-only group. imrpress.comnih.govresearchgate.net Of these, 42 proteins were found to be upregulated and 19 were downregulated. nih.govresearchgate.net Subsequent bioinformatic analysis revealed that these DEPs were primarily involved in the regulation of cell death and ferroptosis. nih.gov Specifically, the study validated the downregulation of osteopontin (SPP1) and the upregulation of ferritin heavy chain 1 (FTH1) as key protein changes contributing to the neuroprotective effects of Ginkgolide B. nih.gov This research provides novel insights into the potential protein targets of Ginkgolide B in the context of neurodegenerative disease. imrpress.comnih.gov

| Protein | Regulation | Associated Function/Pathway | Reference |

|---|---|---|---|

| Total DEPs | 61 proteins | Regulation of cell death, immune system process, ferroptosis | imrpress.comnih.gov |

| Upregulated Proteins | 42 proteins | - | nih.govresearchgate.net |

| Downregulated Proteins | 19 proteins | - | nih.govresearchgate.net |

| Osteopontin (SPP1) | Downregulated | Cell death, ferroptosis | nih.gov |

| Ferritin heavy chain 1 (FTH1) | Upregulated | Cell death, ferroptosis | nih.gov |

Molecular Docking and Dynamics Simulations for Receptor Binding Studies

Computational methods such as molecular docking and molecular dynamics (MD) simulations are indispensable tools for investigating the interactions between ginkgolides and their protein targets at an atomic level. frontiersin.org These techniques predict how a ligand binds to a receptor and assess the stability and dynamics of the resulting complex. temple.eduutupub.fi

Molecular Docking : This technique predicts the preferred orientation of a ligand when bound to a receptor's active site. researchgate.net The molecular structure of the ginkgolide is treated as a flexible ligand, while the target protein is typically a rigid receptor. nih.gov Software like AutoDock Vina and HEX are used to perform these simulations, which calculate a binding energy or score to rank potential binding poses. nih.govresearchgate.net For example, molecular docking has been used to study the binding of Ginkgolide B to dopamine D2 and D3 receptors, revealing favorable binding energies compared to standard drugs. Another study used docking to investigate the interaction between Ginkgolide B and targets related to lipid metabolism, such as PPARα and Nrf2. nih.gov

Molecular Dynamics (MD) Simulations : Following molecular docking, MD simulations are often performed to refine the protein-ligand complex and study its dynamic behavior over time. frontiersin.org These simulations model the movements and interactions of every atom in the system, providing a more realistic representation of the binding event in a physiological environment (e.g., solvated in water). nih.gov MD simulations can elucidate conformational changes in the receptor upon ligand binding, assess the stability of key interactions (like hydrogen bonds), and calculate binding free energies. frontiersin.orgresearchgate.net This approach has been widely applied to study how various ligands, including natural products, modulate the structure and function of their target receptors. frontiersin.org

| Ginkgolide Analog | Protein Target(s) | Docking Software | Key Finding | Reference |

|---|---|---|---|---|

| Ginkgolide B | Dopamine D2 & D3 Receptors | HEX 5.1 | Showed favorable binding affinity (E-value) compared to the standard drug Levodopa. | |

| Ginkgolide B | PPARα, Nrf2 | AutoDock Vina 1.2 | Used to simulate and predict the binding interactions with target proteins involved in hyperlipidemia. | nih.gov |

| Ginkgolide A | Cyclooxygenase-1, Cyclooxygenase-2, 5-Lipoxygenase | AutoDock Vina | Demonstrated strong binding to the active sites of inflammation-causing enzymes. | researchgate.net |

| Ginkgolide C | SARS-CoV-2 RdRp | AutoDock Vina | Showed the highest binding energy (-12.7 kcal/mol) among tested compounds against the viral protein. | usu.ac.id |

Future Research Directions and Unexplored Avenues for 7alpha N3 Ginkgolide B and Its Analogs

Deconvolution of Specific Target Interactions at the Molecular and Sub-cellular Levels

A primary challenge in ginkgolide research is pinpointing the precise molecular interactions that underpin their pharmacological effects. While Ginkgolide B is a known antagonist of the Platelet-Activating Factor (PAF) receptor, its full range of targets is still under investigation. nih.gov Future research must focus on a detailed deconvolution of how the introduction of the 7-alpha-azide group on the ginkgolide B scaffold alters its binding affinity and specificity for known and novel targets.

Advanced molecular and sub-cellular investigation techniques are required to map these interactions comprehensively. Key research objectives should include:

Target Identification and Validation: Employing high-throughput screening, affinity chromatography, and proteomics to identify the full spectrum of binding partners for 7alpha-N3-ginkgolide B within different cell types.

Binding Kinetics and Affinity Studies: Utilizing techniques like Surface Plasmon Resonance (SPR) to quantify the binding kinetics and affinity of the analog to its identified targets, comparing these directly to the parent compound, ginkgolide B.

Structural Biology Approaches: Using X-ray crystallography and cryo-electron microscopy to resolve the three-dimensional structure of 7alpha-N3-ginkgolide B in complex with its protein targets. This would provide invaluable insight into the specific molecular interactions driving its activity.

| Research Approach | Objective | Rationale |

| Affinity-based Proteomics | Identify direct binding partners in neuronal and immune cells. | To move beyond known targets like the PAF receptor and discover novel interactions influenced by the 7-alpha-azide modification. |

| Single-Cell RNA-Seq | Analyze transcriptomic changes in individual cells upon treatment. | To understand the heterogeneous cellular responses and identify specific cell populations most affected by the compound. |

| Computational Docking | Predict binding modes and affinities with potential targets. | To guide experimental work and prioritize targets for further validation. |

Exploration of Novel Biological Activities and Their Underlying Mechanistic Pathways

Ginkgolides have demonstrated a wide array of biological effects, from neuroprotection and anti-inflammation to potential roles in mitigating metabolic disorders. mdpi.comnih.gov The structural alteration in 7alpha-N3-ginkgolide B may unlock novel biological activities or enhance existing ones. Future research should systematically explore these possibilities and delineate the associated mechanistic pathways.

While Ginkgolide B is known to modulate pathways involving NF-κB, Toll-like receptor 4 (TLR4), and various kinases, the impact of the 7alpha-N3 analog on these and other signaling cascades is unknown. nih.govtandfonline.com An essential avenue of investigation is to determine if this analog possesses activities beyond the established anti-PAF effects of its parent compound. nih.gov

Potential Areas for Exploration:

Neuroinflammation and Neurodegeneration: Investigating its efficacy in models of Alzheimer's and Parkinson's disease, focusing on its ability to modulate microglial activation, reduce pro-inflammatory cytokine production (e.g., TNF-α, IL-1β, IL-6), and protect against amyloid-beta induced neurotoxicity. nih.govmdpi.com

Angiogenesis: Based on findings for other ginkgolides like Ginkgolide K which promote angiogenesis, exploring whether 7alpha-N3-ginkgolide B can modulate vascular endothelial growth factor (VEGF) and other angiogenic factors, which could be relevant in ischemic conditions. nih.gov

Metabolic Disorders: Assessing its potential to regulate lipid accumulation, improve insulin (B600854) sensitivity, and modulate key metabolic signaling pathways such as AMPK, given the emerging links between inflammation and metabolic disease. nih.gov

| Potential Activity | Underlying Mechanistic Pathway to Investigate | Rationale for Exploration |

| Enhanced Neuroprotection | PI3K/Akt and Nrf2 signaling pathways. nih.govmdpi.com | To determine if the analog offers superior protection against oxidative stress and apoptosis in neuronal cells compared to Ginkgolide B. |

| Anti-Atherosclerotic Effects | Modulation of LOX-1, PCSK9, and SIRT1. nih.gov | To explore if it can more effectively reduce endothelial dysfunction and macrophage-derived foam cell formation. nih.gov |

| Anti-Cancer Potential | Inhibition of Wnt/β-catenin signaling. researchgate.net | To assess if the analog exhibits selective cytotoxicity in cancer cell lines, an area of emerging ginkgolide research. |

Advanced Rational Design and Stereoselective Synthesis of Next-Generation Ginkgolide Analogs with Enhanced Specificity

The complex, cage-like structure of ginkgolides presents a significant synthetic challenge. chemrxiv.orgresearchgate.net The total synthesis of ginkgolides A and B has been a landmark achievement in organic chemistry, requiring intricate, multi-step processes. acs.orgacs.org Future progress depends on the development of more efficient and highly stereoselective synthetic routes.

Rational design, informed by the structural biology data from target-ligand complexes (as described in 5.1), will be crucial for creating next-generation analogs. The goal is to design compounds with improved pharmacological profiles, such as enhanced target specificity, greater potency, and better bioavailability.

Key research priorities include:

Development of Modular Synthetic Routes: Creating synthetic pathways that allow for the easy modification of different parts of the ginkgolide scaffold. This would facilitate the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.

Stereoselective Methodologies: Focusing on new catalytic methods to control the numerous stereocenters within the ginkgolide core, which is essential for biological activity. researchgate.net

Computational Chemistry-Guided Design: Using molecular modeling to predict how specific structural modifications will affect target binding and ADME (absorption, distribution, metabolism, and excretion) properties before undertaking complex synthesis.

Development and Application of More Physiologically Relevant Preclinical Models for Comprehensive Pathway Validation

Translating findings from in vitro experiments to clinical efficacy requires robust and physiologically relevant preclinical models. While traditional 2D cell cultures and animal models have been valuable, they often fail to fully recapitulate the complexity of human diseases. mdpi.comresearchgate.net

Future validation of the mechanistic pathways of 7alpha-N3-ginkgolide B and its analogs should employ advanced preclinical models that offer greater translational relevance.

Examples of Advanced Models:

Organ-on-a-Chip Systems: Utilizing microfluidic devices to create 3D microenvironments that mimic the structure and function of human organs (e.g., a "brain-on-a-chip" to study neuroinflammation or a "vasculature-on-a-chip" for atherosclerosis).

3D Spheroid and Organoid Cultures: Using patient-derived cells to grow three-dimensional cultures that better represent the cellular heterogeneity and interactions of a specific tissue or tumor.

Humanized Animal Models: Employing genetically engineered models (e.g., mice with a humanized PAF receptor) to more accurately predict the compound's efficacy and pharmacology in humans.

By investing in these advanced research directions, the scientific community can fully unlock the therapeutic potential of 7alpha-N3-ginkgolide B, paving the way for the development of novel, highly specific, and effective treatments for a range of complex diseases.

Q & A

Basic Research Questions

Q. What experimental approaches are recommended for validating the purity and structural identity of 7α-N3-ginkgolide B in synthetic samples?

- Methodological Answer : Combine spectroscopic techniques (e.g., , , and HRMS) with chromatographic methods (HPLC or GC-MS) to confirm molecular structure and purity. For novel compounds, include elemental analysis and X-ray crystallography if possible. Cross-validate results against established databases or prior syntheses of analogous ginkgolides .

- Data Considerations : Report retention times, spectral peaks, and purity percentages (≥95% by HPLC). Address discrepancies by repeating experiments under controlled conditions (e.g., inert atmosphere) to rule out degradation .

Q. How can researchers design dose-response studies to assess the neuroprotective efficacy of 7α-N3-ginkgolide B in vitro?

- Methodological Answer : Use primary neuronal cultures or established cell lines (e.g., SH-SY5Y) exposed to oxidative stress (e.g., HO or Aβ peptides). Apply logarithmic dose ranges (e.g., 0.1–100 µM) and measure viability via MTT/LDH assays. Include positive controls (e.g., native ginkgolide B) and normalize data to vehicle-treated groups .

- Statistical Guidance : Perform ANOVA with post-hoc Tukey tests to compare means. Report effect sizes and confidence intervals to contextualize biological significance .

Q. What protocols ensure reproducibility in isolating 7α-N3-ginkgolide B from natural sources?

- Methodological Answer : Optimize extraction solvents (e.g., methanol/water mixtures) and column chromatography (silica gel or reverse-phase C18). Document temperature, pH, and solvent gradients. Validate yields across multiple batches and compare with synthetic routes .

- Troubleshooting : Address batch variability by standardizing plant material sourcing and extraction timelines. Use LC-MS to detect contaminants or isomerization .

Advanced Research Questions

Q. How should conflicting data on 7α-N3-ginkgolide B’s pharmacokinetic properties (e.g., bioavailability) be resolved across studies?

- Methodological Answer : Conduct meta-analyses to identify variables influencing discrepancies (e.g., animal models, administration routes). Replicate key studies under harmonized conditions (e.g., C57BL/6 mice, oral gavage). Use compartmental modeling to compare absorption rates and tissue distribution .

- Contradiction Analysis : Evaluate whether differences stem from analytical sensitivity (e.g., LC-MS vs. ELISA) or biological variability. Apply Bland-Altman plots to assess agreement between methods .

Q. What strategies optimize the selectivity of 7α-N3-ginkgolide B for targeting PAF receptors over off-target interactions?

- Methodological Answer : Perform competitive binding assays using radiolabeled PAF or fluorescence polarization. Pair with molecular docking simulations to identify critical binding residues. Validate selectivity via CRISPR-edited cell lines lacking PAF receptors .

- Data Interpretation : Calculate IC ratios for on-target vs. off-target effects. Use ROC curves to establish specificity thresholds .

Q. How can researchers integrate multi-omics data (proteomics, metabolomics) to elucidate 7α-N3-ginkgolide B’s mechanisms in neurodegenerative models?

- Methodological Answer : Combine RNA-seq (for pathway analysis) with LC-MS-based metabolomics (for substrate/product ratios). Use bioinformatics tools (e.g., STRING, KEGG) to map interactomes. Validate hypotheses via siRNA knockdown or pharmacological inhibition .

- Experimental Design : Include time-course analyses to distinguish primary effects from compensatory responses. Apply false discovery rate (FDR) corrections for high-throughput data .

Methodological Best Practices

- Literature Review : Prioritize peer-reviewed journals indexed in PubMed or Web of Science. Exclude non-peer-reviewed platforms (e.g., ) .

- Data Presentation : Label figures with axis titles, error bars (SD/SEM), and statistical annotations. Use consistent nomenclature (IUPAC guidelines) .

- Ethical Reporting : Disclose conflicts of interest and funding sources. Adhere to ARRIVE guidelines for preclinical studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.